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Compound of Interest

Compound Name: Ethyl 4-ethoxybenzoate

Cat. No.: B1215943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-ethoxybenzoate (CAS No.

23676-09-7). The information presented herein is intended to support research, development,

and quality control activities where this compound is utilized.

Chemical Structure and Properties
Ethyl 4-ethoxybenzoate is an organic compound with the chemical formula C₁₁H₁₄O₃ and a

molecular weight of 194.23 g/mol .[1] It is the ethyl ester of 4-ethoxybenzoic acid.

Structure:
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Figure 1: Chemical structure of Ethyl 4-ethoxybenzoate.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of Ethyl 4-ethoxybenzoate provides information about the chemical

environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical ¹H NMR experiment for a small organic molecule like Ethyl 4-ethoxybenzoate would

be performed as follows: A small amount of the sample is dissolved in a deuterated solvent,

such as deuterated chloroform (CDCl₃), and placed in an NMR tube. The spectrum is then

acquired on a spectrometer, for example, a 400 MHz instrument. Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 Doublet 2H
Aromatic (ortho to -

COOEt)

~6.88 Doublet 2H
Aromatic (ortho to -

OCH₂CH₃)

~4.33 Quartet 2H -COOCH₂CH₃

~4.08 Quartet 2H -OCH₂CH₃

~1.38 Triplet 3H -COOCH₂CH₃

~1.43 Triplet 3H -OCH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Experimental Protocol:

For a ¹³C NMR spectrum, the sample is prepared similarly to the ¹H NMR experiment, dissolved

in a deuterated solvent like CDCl₃. The spectrum is typically acquired on a spectrometer

operating at a frequency appropriate for carbon, for instance, 100 MHz if the proton frequency

is 400 MHz. Proton decoupling is commonly used to simplify the spectrum, resulting in a single

peak for each unique carbon atom.

¹³C NMR Data:
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Chemical Shift (δ) ppm Assignment

~166.0 C=O (Ester)

~163.0 Aromatic C-O

~131.5 Aromatic CH (ortho to -COOEt)

~122.5 Aromatic C-COOEt

~114.0 Aromatic CH (ortho to -OCH₂CH₃)

~63.5 -OCH₂CH₃

~60.5 -COOCH₂CH₃

~14.7 -OCH₂CH₃

~14.4 -COOCH₂CH₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through the absorption

of infrared radiation at specific wavenumbers.

Experimental Protocol:

The provided IR spectrum was obtained from a solution of Ethyl 4-ethoxybenzoate.[2] The

sample was prepared as a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1335 cm⁻¹

region and a 10% solution in carbon disulfide (CS₂) for the 1335-460 cm⁻¹ region.[2] The

spectra were recorded using a Dow KBr foreprism-grating instrument.[2] Alternatively, for a

neat sample, a drop of the liquid can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film for analysis.

IR Spectral Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)

~1715 Strong
C=O stretch (ester,

conjugated)

~1605 Medium C=C stretch (aromatic)

~1510 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester and ether)

~1170 Strong C-O stretch (ester and ether)

~1045 Medium C-O stretch (ether)

~845 Medium
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule upon ionization.

Experimental Protocol:

The mass spectrum was obtained using an electron ionization (EI) source.[3] In a typical EI-MS

experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a

high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

The resulting positively charged ions are then separated based on their mass-to-charge ratio

(m/z) and detected.

Mass Spectral Data:
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m/z Relative Intensity (%) Proposed Fragment

194 ~25 [M]⁺ (Molecular Ion)

165 ~15 [M - C₂H₅]⁺

149 ~30 [M - OC₂H₅]⁺

121 100 [M - COOC₂H₅]⁺

Fragmentation Pathway:

The major fragmentation pathways for Ethyl 4-ethoxybenzoate under electron ionization are

depicted below. The base peak at m/z 121 corresponds to the stable 4-ethoxyphenacylium

cation.

[C₁₁H₁₄O₃]⁺˙
m/z = 194

[C₉H₉O₃]⁺
m/z = 165

- C₂H₅˙

[C₉H₉O₂]⁺
m/z = 149

- ˙OC₂H₅

[C₈H₉O]⁺
m/z = 121

- ˙COOC₂H₅

Click to download full resolution via product page

Figure 2: Proposed mass spectral fragmentation of Ethyl 4-ethoxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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